molecular formula C15H23N7O3 B2895852 2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide CAS No. 587010-48-8

2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide

Cat. No. B2895852
CAS RN: 587010-48-8
M. Wt: 349.395
InChI Key: YAIZKEZVKZFQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide is a chemical compound used in scientific research for its potential therapeutic effects. This compound is also known as DMXAA or ASA404, and it has been studied extensively for its ability to induce tumor necrosis and inhibit tumor growth.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. This activation of the immune system leads to the destruction of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma. DMXAA has also been shown to decrease the production of vascular endothelial growth factor, which is a protein that promotes the growth of new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using DMXAA in lab experiments is its potential therapeutic effects in cancer treatment. DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer. However, one limitation of using DMXAA in lab experiments is its potential toxicity. DMXAA has been shown to cause liver toxicity in some animal models, which may limit its potential use in humans.

Future Directions

There are several future directions for the study of DMXAA. One direction is to further investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential toxicity in humans.

Synthesis Methods

The synthesis of DMXAA involves several steps, including the reaction of 8-nitroguanine with methylamine, followed by the reduction of the resulting compound with sodium dithionite. The resulting intermediate is then treated with acetic anhydride to form DMXAA.

Scientific Research Applications

DMXAA has been studied extensively for its potential therapeutic effects in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-18-4-6-21(7-5-18)9-11-17-13-12(22(11)8-10(16)23)14(24)20(3)15(25)19(13)2/h4-9H2,1-3H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZKEZVKZFQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.